![molecular formula C13H16N2O4S B602050 2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid CAS No. 1323485-71-7](/img/structure/B602050.png)
2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid
Overview
Description
The compound “2-(3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yl)propane-2-sulfonic acid” is a unique chemical with the linear formula C17H14N4O3 . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .
Synthesis Analysis
The synthesis of similar compounds has been achieved via Knoevenagel condensation reaction followed by Michael addition using L-proline as a catalyst . This method is part of a class of synthetic protocols known as multicomponent reactions (MCRs), which allow the creation of complex organic molecules by synthesizing many carbon-carbon bonds in a one-pot synthesis reaction .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include Knoevenagel condensation reaction and Michael addition . These reactions are known for the production of pharmaceutically active molecules .Physical And Chemical Properties Analysis
The compound has a molecular weight of 322.326 . More specific physical and chemical properties are not directly available.Scientific Research Applications
Pharmaceutical Reference Standards
Edaravone Impurity P3 is used as a reference standard in the pharmaceutical industry . It is supplied with detailed characterization data compliant with regulatory guidelines . This impurity can be used for analytical method development, method validation (AMV), and Quality Control (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Edaravone .
Neuroprotection in Motor Neurons
Research has shown that Edaravone can protect motor neurons from neurotoxicity . In a study, Edaravone was found to alleviate H2O2-induced neurotoxicity and electrophysiological dysfunction in mRNA-induced Motor Neurons (miMNs), demonstrating its neuroprotective effect .
Activation of GDNF/RET Neurotrophic Signaling Pathway
Edaravone has been found to activate the GDNF/RET neurotrophic signaling pathway . This pathway is crucial for the survival and function of several neuron types. The activation of this pathway by Edaravone suggests a clinically translatable strategy to activate this key neuroprotective signaling .
ALS Treatment
Edaravone is an FDA-approved drug for the treatment of Amyotrophic Lateral Sclerosis (ALS) . It has been shown to slow the decline of motor function in ALS patients . The neuroprotective effect of Edaravone has also been observed in ALS disease models .
Stroke Treatment
Edaravone is a clinically approved cerebroprotective agent against ischemic stroke . It has been shown to provide a neuroprotective effect in patients after ischemic stroke .
Development of New Formulations
New formulations of Edaravone that enable improvement of its physicochemical properties and biodistribution are being developed . These new formulations could potentially enhance the effectiveness of Edaravone in treating neurodegenerative diseases .
Safety and Hazards
Future Directions
Mechanism of Action
- ROS play a crucial role in neurological disorders, including amyotrophic lateral sclerosis (ALS) and cerebral ischemia .
Target of Action
Mode of Action
properties
IUPAC Name |
2-(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)propane-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9-11(13(2,3)20(17,18)19)12(16)15(14-9)10-7-5-4-6-8-10/h4-8,11H,1-3H3,(H,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTRMFRPCFQOIBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1C(C)(C)S(=O)(=O)O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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